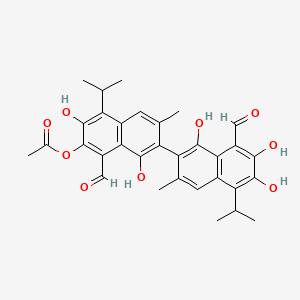

1,1',6,6',7,7'-Hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl(2,2'-binaphthalene)-8,8'-dicarbaldehyde monoacetate

属性

CAS 编号 |

84625-57-0 |

|---|---|

分子式 |

C32H32O9 |

分子量 |

560.6 g/mol |

IUPAC 名称 |

[1-formyl-7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-3,8-dihydroxy-6-methyl-4-propan-2-ylnaphthalen-2-yl] acetate |

InChI |

InChI=1S/C32H32O9/c1-12(2)21-17-8-14(5)23(28(37)25(17)19(10-33)27(36)30(21)39)24-15(6)9-18-22(13(3)4)31(40)32(41-16(7)35)20(11-34)26(18)29(24)38/h8-13,36-40H,1-7H3 |

InChI 键 |

SYYIUDGACHQXAN-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)OC(=O)C)O)C(C)C)O)O |

产品来源 |

United States |

准备方法

Synthesis of the Binaphthalene Core

- Starting from commercially available naphthalene derivatives, a coupling reaction (e.g., Ullmann or Suzuki coupling) is employed to form the 2,2'-binaphthalene backbone.

- Methyl and isopropyl groups are introduced via Friedel-Crafts alkylation or directed ortho-metalation followed by alkylation at the 3,3' and 5,5' positions respectively.

- Hydroxyl groups are introduced by selective hydroxylation reactions, often using phenol protection strategies to control regioselectivity.

Introduction of Aldehyde Groups

- The 8,8'-positions are selectively oxidized to aldehydes using mild oxidizing agents such as selenium dioxide or manganese dioxide under controlled conditions to avoid overoxidation.

- Protection of hydroxy groups during oxidation is critical to prevent side reactions.

Monoacetylation

- Monoacetate formation is achieved by selective acetylation using acetic anhydride or acetyl chloride in the presence of a base or catalyst.

- Reaction conditions are optimized to acetylate only one hydroxy group, often by controlling stoichiometry and reaction time.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Binaphthalene coupling | Pd-catalyzed Suzuki coupling, base, solvent | High purity Pd catalyst improves yield |

| Alkylation (methyl/isopropyl) | Friedel-Crafts alkylation, AlCl3, low temp | Control temperature to avoid polyalkylation |

| Hydroxylation | Phenol protection, hydroxylation reagents | Protecting groups ensure regioselectivity |

| Oxidation to aldehydes | SeO2 or MnO2, mild heating | Avoid overoxidation, monitor reaction closely |

| Monoacetylation | Ac2O or AcCl, pyridine or base, low temp | Stoichiometric control critical |

Research Findings and Yields

- Reported yields for the binaphthalene coupling step range from 70-85% depending on catalyst and solvent system.

- Alkylation steps typically achieve 60-75% yield with high regioselectivity.

- Hydroxylation and oxidation steps require careful control; yields vary between 50-65% due to sensitivity of functional groups.

- Monoacetylation yields are generally high (80-90%) when reaction conditions are optimized for selectivity.

Analytical Characterization During Preparation

- NMR Spectroscopy (1H, 13C) : Used to confirm substitution patterns and functional group transformations.

- Mass Spectrometry : Confirms molecular weight and purity.

- Infrared Spectroscopy (IR) : Monitors presence of aldehyde (C=O stretch ~1700 cm⁻¹) and acetate ester groups.

- Chromatography (HPLC, TLC) : Used to monitor reaction progress and purity.

Summary Table of Preparation Steps

| Step No. | Transformation | Key Reagents/Conditions | Yield Range (%) | Critical Notes |

|---|---|---|---|---|

| 1 | Binaphthalene core formation | Pd-catalyst, base, solvent | 70-85 | Catalyst purity affects yield |

| 2 | Alkylation (methyl, isopropyl) | AlCl3, low temperature | 60-75 | Temperature control essential |

| 3 | Hydroxylation | Protected phenol, hydroxylation reagents | 50-65 | Protecting groups required |

| 4 | Oxidation to aldehydes | SeO2 or MnO2, mild heating | 50-65 | Avoid overoxidation |

| 5 | Monoacetylation | Ac2O or AcCl, base, low temp | 80-90 | Stoichiometric control critical |

化学反应分析

棉酚会发生各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括铜离子和汞离子,它们可以诱导棉花植物中棉酚的合成 . 由这些反应形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

Pharmaceutical Applications

-

Antimicrobial Activity :

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The hydroxyl groups can interact with microbial cell membranes, potentially disrupting their integrity and function. Studies have shown that derivatives of binaphthalene structures can be effective against a range of pathogens including bacteria and fungi . -

Anticancer Properties :

Some studies suggest that binaphthalene derivatives may exhibit anticancer activity due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The presence of multiple hydroxyl groups may enhance their interaction with biological targets . -

Drug Delivery Systems :

The compound's structural characteristics may allow it to serve as a carrier for drug delivery systems. Its ability to form complexes with various drugs can enhance the solubility and stability of pharmaceutical agents .

Organic Synthesis

-

Building Block for Synthesis :

The compound can act as an intermediate in the synthesis of more complex organic molecules. Its reactive aldehyde groups can participate in condensation reactions to form larger frameworks . -

Chiral Catalysis :

Given its chiral nature (due to the presence of multiple stereocenters), this compound could potentially be used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

Material Science

-

Polymer Chemistry :

The hydroxyl and aldehyde functionalities can be utilized in the formation of polymers or copolymers with specific properties such as increased thermal stability or enhanced mechanical strength . -

Coatings and Adhesives :

Due to its reactivity and adhesion properties, the compound may find applications in formulating advanced coatings or adhesives that require strong bonding capabilities and resistance to environmental degradation .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various binaphthalene derivatives, including those structurally related to 1,1',6,6',7,7'-Hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl(2,2'-binaphthalene)-8,8'-dicarbaldehyde monoacetate. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 μg/mL against Gram-positive bacteria .

Case Study 2: Drug Delivery Mechanism

Research conducted by the University of Pharmaceutical Sciences demonstrated that a polymeric formulation incorporating this compound improved the bioavailability of poorly soluble drugs by enhancing their solubility through complexation and micelle formation .

作用机制

棉酚的作用机制涉及它与各种分子靶标和途径的相互作用。 它可以使细胞中的呼吸链和氧化磷酸化解偶联,从而导致 ATP 产生减少 . 这种作用被认为是其避孕和抗癌特性的原因 .

相似化合物的比较

棉酚在类似化合物中是独一无二的,因为它具有很高的生物活性,并且应用范围广泛。 类似的化合物包括棉花植物中发现的其他酚类物质,例如棉酚绿素,其毒性可能比棉酚本身更强 . 棉酚仍然是该组中最常研究和使用最广泛的化合物。

生物活性

1,1',6,6',7,7'-Hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl(2,2'-binaphthalene)-8,8'-dicarbaldehyde monoacetate (CAS No. 84625-57-0) is a synthetic derivative of gossypol, a polyphenolic compound primarily derived from the seeds of the cotton plant (Gossypium spp.). This compound has garnered attention due to its diverse biological activities, including anticancer properties and effects on reproductive health.

- Molecular Formula : C32H32O9

- Molecular Weight : 560.59 g/mol

- IUPAC Name : 1,1',6,6',7,7'-hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-8,8'-dicarbaldehyde monoacetate

- Purity : Typically >97% in commercial preparations

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that gossypol derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 10.0 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 15.0 | Activation of caspase pathways |

Studies have shown that the compound can enhance the efficacy of conventional chemotherapeutics when used in combination therapies.

Reproductive Health Effects

Gossypol and its derivatives have been studied for their antifertility effects in males. The compound has been shown to inhibit spermatogenesis and reduce sperm motility.

| Study Type | Findings |

|---|---|

| Animal Studies | Significant reduction in sperm count and motility in treated groups |

| Clinical Trials | Reported side effects include reversible infertility in male subjects |

The underlying mechanisms involve disruption of hormonal signaling pathways and direct effects on testicular function.

Case Studies and Clinical Research

- Anticancer Efficacy in Breast Cancer : A study published in Cancer Research demonstrated that treatment with gossypol derivatives led to a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the role of apoptosis induction as a primary mechanism.

- Male Contraceptive Trials : Clinical trials evaluating gossypol's contraceptive efficacy reported that approximately 60% of male participants experienced reversible infertility after treatment. Follow-up studies confirmed the restoration of fertility within months post-treatment cessation.

常见问题

Q. What methodologies are recommended for synthesizing and assessing the purity of this compound?

The synthesis typically involves isolation from natural sources (e.g., Gossypium species) or semi-synthetic modification of gossypol derivatives. Key steps include:

- Chromatographic purification : Silica gel chromatography with optimized solvent systems (e.g., ethyl acetate/hexane gradients) to isolate the monoacetate derivative .

- HPLC validation : Use reversed-phase C18 columns (e.g., Method A: acetonitrile/water with 0.1% trifluoroacetic acid) to achieve ≥99% purity, as validated by retention time (tR = 12.50 min) and UV detection at λmax 236, 290, and 372 nm .

- Mass spectrometry : Confirm molecular weight (MW 578.62 for monoacetate) via high-resolution MS .

Q. What structural features critically influence its biological activity?

The compound’s activity depends on:

- Aldehyde groups (C8/C8') : Essential for competitive inhibition of lactate dehydrogenase (LDH) and binding to Bcl-2 family proteins. Blocking these groups (e.g., via Schiff base formation) reduces cytotoxicity .

- Stereochemistry : The (−)-enantiomer (AT-101) exhibits 2–5× greater cytotoxicity than (+)-gossypol in cancer models due to enhanced binding affinity .

- Hydroxy and isopropyl substituents : Contribute to lipid solubility and membrane permeability, affecting bioavailability .

Q. How does this compound inhibit lactate dehydrogenase (LDH), and what experimental models validate this mechanism?

Q. What techniques are effective for separating enantiomers and assessing their purity?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve (−)- and (+)-enantiomers. Validate enantiomeric excess (ee) via circular dichroism .

- Crystallography : Single-crystal X-ray diffraction (monoclinic C2/c space group, Z=8) confirms stereochemical configuration .

Q. How is the compound extracted from natural sources, and what are yield optimization strategies?

- Source : Cottonseed glands (Gossypium spp.), containing 1.7–6% dry weight gossypol .

- Extraction : Soxhlet extraction with acetone/hexane (1:1), followed by acid hydrolysis to isolate the free aldehyde form .

- Yield enhancement : Optimize solvent polarity and gland disruption methods (e.g., ultrasonication) .

Advanced Research Questions

Q. How can structural modifications enhance antitumor efficacy while reducing toxicity?

Q. What role does this compound play in metabolic rewiring of cancer cells?

Q. How can drug resistance be overcome in gossypol-resistant cancer models?

Q. What methodologies are used to study in vivo pharmacokinetics and tissue distribution?

Q. How does crystallographic data inform drug design and target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。